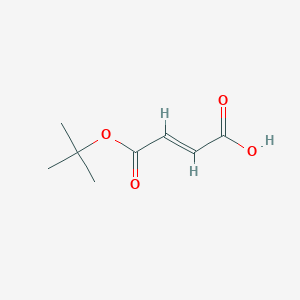

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid

Descripción general

Descripción

Fumaric Acid Mono-Tert-Butyl Ester is an organic compound derived from fumaric acid. It is a mono-ester, meaning it has one ester functional group attached to the fumaric acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fumaric Acid Mono-Tert-Butyl Ester can be synthesized through esterification reactions. One common method involves the reaction of fumaric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The esterification process can be represented as follows:

Fumaric Acid+Tert-Butyl AlcoholAcid CatalystFumaric Acid Mono-Tert-Butyl Ester+Water

Industrial Production Methods

In industrial settings, the production of Fumaric Acid Mono-Tert-Butyl Ester often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products. The esterification reaction is typically carried out in large reactors with precise temperature and pressure control.

Análisis De Reacciones Químicas

Types of Reactions

Fumaric Acid Mono-Tert-Butyl Ester undergoes various chemical reactions, including:

Esterification: As mentioned earlier, it can be synthesized through esterification reactions.

Hydrolysis: The ester bond can be hydrolyzed back to fumaric acid and tert-butyl alcohol in the presence of a strong acid or base.

Oxidation: It can undergo oxidation reactions to form different oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Fumaric acid and tert-butyl alcohol.

Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Organic Synthesis:

-

Biological Activity:

- Research has indicated potential biological activities such as anti-inflammatory and antioxidant properties. The compound has been studied for its interaction with the Nrf2 pathway, which regulates antioxidant response genes .

- It has been utilized in the development of cysteine protease inhibitors based on fumaric acid-derived oligopeptides. These inhibitors have shown effectiveness against enzymes involved in malaria and African sleeping sickness .

-

Medicinal Chemistry:

- Investigated for therapeutic applications related to oxidative stress and inflammation. Its derivatives are being explored for their potential in treating conditions like multiple sclerosis and psoriasis .

- The compound has been part of synthetic strategies for antibiotics, showcasing its relevance in drug development .

Case Studies

Industrial Applications

-

Polymer Production:

- Utilized in the production of polymers and resins due to its reactivity and ability to form stable bonds with other compounds.

-

Chemical Manufacturing:

- Employed in various industrial processes where it serves as a building block for more complex molecules.

- Analytical Chemistry:

Mecanismo De Acción

The mechanism of action of Fumaric Acid Mono-Tert-Butyl Ester involves its interaction with various molecular targets and pathways. One key mechanism is the activation of the Nrf2 pathway, which regulates the expression of antioxidant response genes. By disrupting the Keap1-Nrf2 binding, the compound induces the nuclear translocation of Nrf2, leading to the activation of downstream antioxidant genes. This mechanism contributes to its anti-inflammatory and antioxidant effects.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl Fumarate: Another ester of fumaric acid, known for its use in treating multiple sclerosis and psoriasis.

Monoethyl Fumarate: Similar in structure but with an ethyl group instead of a tert-butyl group.

Diethyl Fumarate: Contains two ethyl ester groups attached to the fumaric acid backbone.

Uniqueness

Fumaric Acid Mono-Tert-Butyl Ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules and its stability under various conditions. This uniqueness makes it valuable in specific applications where other fumaric acid esters may not be as effective.

Actividad Biológica

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, a compound with the molecular formula and a molecular weight of 172.18 g/mol, has garnered attention in recent years for its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Solubility | Very soluble (11.1 mg/ml) |

| Log P (octanol/water) | 1.79 |

| Bioavailability Score | 0.56 |

The biological activity of this compound is primarily attributed to its interaction with various molecular pathways:

- Nrf2 Activation : The compound activates the Nrf2 pathway, which is crucial for regulating antioxidant response genes. By disrupting the Keap1-Nrf2 binding, it promotes the nuclear translocation of Nrf2, leading to enhanced expression of cytoprotective genes.

- Anti-inflammatory Effects : Studies have indicated that this compound exhibits significant anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory mediators .

1. Antioxidant Activity

Research has shown that this compound possesses potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models.

2. Anti-inflammatory Effects

This compound has been studied for its ability to reduce inflammation in vitro and in vivo. It has been shown to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture studies .

3. Cytoprotective Properties

The compound demonstrates cytoprotective effects against oxidative damage in cells, particularly in neuronal and myelin-forming cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and a reduction in the expression of inflammatory markers. The results indicated a dose-dependent relationship between the compound concentration and its protective effects against oxidative stress.

Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, this compound showed significant neuroprotective effects by enhancing cell viability and reducing apoptosis rates compared to untreated controls.

Propiedades

IUPAC Name |

(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXKSCVINAKVNE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that variations in the chain length of aliphatic dicarboxylate linkers, from C4 to C10, have minimal impact on the electronic properties of uranium-based MOFs []. The band gap remains relatively constant at approximately 2.5 eV, regardless of the linker length. This information is valuable for designing MOFs with tailored electronic properties for specific applications like photocatalysis.

A: Yes, suberic acid can be used to synthesize one-dimensional coordination polymers. For instance, it forms a zigzag chain structure with cadmium ions in the compound Cd(H2O)2(C8H12O4) []. In this case, the cadmium atoms are bridged by bis-chelating suberato ligands, forming the repeating unit {2/2} and resulting in a one-dimensional chain structure.

A: Suberic acid, through its carboxylate groups, participates in extensive hydrogen bonding networks, influencing the crystal packing of its complexes [, , , ]. These networks can create channels and cavities within the crystal lattice, impacting properties like porosity and gas storage capacity, which are particularly relevant in MOFs.

ANone: Several spectroscopic techniques are employed to characterize suberic acid and its complexes:

- X-ray diffraction (XRD): This technique is crucial for determining the crystal structures and molecular geometries of suberic acid complexes [, , , , , ]. Single-crystal XRD provides detailed information about bond lengths, bond angles, and crystal packing.

A: While not explicitly mentioned in the provided abstracts, suberic acid is naturally found in cork, a renewable resource []. It is produced through the oxidative cleavage of ricinoleic acid, a fatty acid found in castor oil. Suberic acid can also be synthesized through various chemical methods, including the oxidation of cyclooctane.

A: Yes, studies using a High-Resolution Time-of-Flight acetate Chemical Ionisation Mass Spectrometer (HR-ToF-CIMS) have identified suberic acid (C8H12O4) as a significant product in the gas phase during the ozonolysis of limonene [, ]. This finding highlights the importance of understanding the atmospheric chemistry of biogenic volatile organic compounds like limonene and their contribution to secondary organic aerosol (SOA) formation.

A: Yes, computational chemistry methods have been employed to study suberic acid-containing materials, particularly uranium-based MOFs []. Density functional theory (DFT) calculations have been used to analyze their electronic band structures, charge distribution, and optical properties like refractive index, absorption coefficient, and reflectivity. These studies provide insights into the potential applications of these materials in areas like photocatalysis and solar energy conversion.

A: Suberic acid, with its two carboxyl groups, readily forms strong O-H⋯O hydrogen bonds [, , , ]. In crystal structures, these interactions often manifest as:

- Intermolecular hydrogen bonds: These occur between carboxyl groups of adjacent suberic acid molecules, contributing to the formation of extended chain or layered structures [, ].

- Hydrogen bonds with solvent molecules: When water or other polar solvents are present, they can form hydrogen bonds with suberic acid's carboxyl groups, influencing the crystal packing and potentially creating channels within the structure [, ].

- Hydrogen bonds with co-ligands: In metal complexes where suberic acid acts as a bridging ligand, its carboxyl groups can also participate in hydrogen bonding with other ligands present in the coordination sphere, further contributing to the overall structural stability [, , , ].

A: In the complex [Pr(C8H12O4)(C8H13O4)(H2O)]n, suberic acid acts as a linker in a three-dimensional framework structure []. The praseodymium ions (Pr3+) are connected by suberate ligands to form infinite praseodymium-oxygen chains. These chains are further interlinked by the carbon backbones of the suberate ligands, resulting in a three-dimensional framework.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.